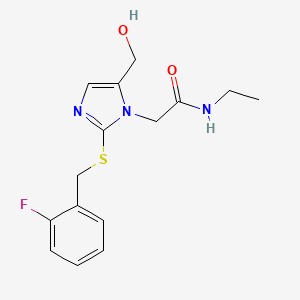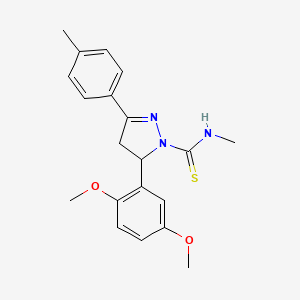
2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate steps, including reactions with amino- and hydroxy-substituted cyclic amino groups, showcasing a diverse array of synthetic methodologies. For instance, compounds with antibacterial activity were synthesized through reactions involving cyclic amines such as 3-aminopyrrolidine, underlining the versatility of pyridine derivatives in medicinal chemistry (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been thoroughly investigated, revealing insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. These studies are crucial for understanding the compound's reactivity and interactions (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including nitrosation, nitration, and bromination, highlighting the reactivity of these compounds. Such reactions are pivotal for further functionalization and application of these molecules (Ochi et al., 1976).
Physical Properties Analysis
The physical properties, including fluorescence and solubility, have been extensively studied for pyridine compounds. Modifications on the pyridine ring can dramatically affect these properties, which is crucial for their application in materials science and organic electronics (Hagimori et al., 2019).
Chemical Properties Analysis
The chemical properties, such as the ability to undergo various organic reactions and form stable compounds with interesting biological activities, have been a subject of significant research interest. This includes studies on the potential anticancer activities of pyridine derivatives, demonstrating the broad utility of these molecules in pharmaceutical research (Redda et al., 2011).
Applications De Recherche Scientifique
Stereochemistry in Pharmacological Profile Improvement
Pyrrolidine derivatives, including those with sulfonyl substituents, have been a focal point in drug discovery due to their potential in enhancing pharmacological profiles. Research on phenylpiracetam and its methyl derivative highlights the significance of stereochemistry in improving the efficacy and selectivity of molecules for therapeutic purposes. These studies provide evidence that the configuration of stereocenters directly influences the biological properties of enantiomers, guiding the selection of more effective drug isomers and necessitating the purification of drug substances from less active ones (Veinberg et al., 2015).
Inhibitory Activity on Kinases
Compounds with sulfonyl and pyrrolidinyl groups have been investigated as inhibitors of protein kinases, which play critical roles in cellular signaling pathways. For instance, p38α MAP kinase inhibitors, designed with substituted imidazole scaffolds, demonstrate how the introduction of specific functional groups can lead to enhanced inhibitory activity and selectivity. These inhibitors, by binding to ATP pockets, showcase the therapeutic potential of sulfonyl-containing compounds in treating inflammatory conditions (Scior et al., 2011).
Fluorochemicals in Environmental and Human Health
The study of fluorochemicals, especially those containing perfluorinated acids, reveals the complexity of their interaction with the environment and biological systems. These studies underscore the importance of understanding the environmental persistence and potential health impacts of fluorochemicals, providing a broader context for evaluating the safety and environmental impact of new chemical entities (D’eon & Mabury, 2011).
Polyfluoroalkyl Chemicals Degradation
Research into the microbial degradation of polyfluoroalkyl chemicals offers insights into the environmental fate of these substances. This area of study is essential for assessing the biodegradability and potential environmental impact of fluorinated compounds, including those used in pharmaceuticals (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-3-24-17-6-5-15(10-16(17)19)26(22,23)21-9-8-14(12-21)25-18-7-4-13(2)11-20-18/h4-7,10-11,14H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTELLQCNDCIPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)



![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)

